molecular formula C18H35NO B013806 Oleamide CAS No. 301-02-0

Oleamide

Cat. No.: B013806
CAS No.: 301-02-0
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-KTKRTIGZSA-N
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Description

Oleamide (cis-9-octadecenamide) is a fatty acid amide derived from oleic acid, first identified in the cerebrospinal fluid of sleep-deprived cats as an endogenous sleep-inducing agent . It belongs to the fatty acid amide (FAA) family, which includes endocannabinoids like anandamide. Structurally, it consists of an 18-carbon chain with a single cis double bond at the 9th position and an amide group.

Preparation Methods

Oleamide can be synthesized through several methods. One common synthetic route involves the reaction of oleic acid with ammonia in the presence of a catalyst such as boric acid, active alumina, or silica gel. The reaction first forms an ammonium salt of oleic acid, which then dehydrates to form this compound. The reaction conditions typically involve temperatures of 170-200°C and pressures of 0.3-0.7 MPa .

Industrial production of this compound often uses oleic acid derived from plant oils. The process involves the continuous addition of ammonia to maintain reaction pressure and the removal of water and unreacted ammonia to ensure complete conversion to this compound. The product is then purified through recrystallization and decolorization using activated carbon .

Chemical Reactions Analysis

Oleamide undergoes various chemical reactions, including hydrolysis, dehydration, and addition reactions. In the presence of acids, bases, or enzymes, this compound can hydrolyze to form oleic acid and ammonia. When heated with strong dehydrating agents like phosphorus pentoxide, this compound dehydrates to form nitriles .

This compound can also participate in addition reactions with formaldehyde and ethylene oxide to produce a range of fine chemical products. These reactions typically require specific catalysts and controlled conditions to achieve the desired products .

Scientific Research Applications

Pharmacological Applications

Oleamide is recognized for its potential therapeutic effects, particularly in the following areas:

Sleep-Inducing Effects

This compound has been identified as a sleep-inducing compound. It is believed to interact with multiple neurotransmitter systems, particularly by acting as an agonist at cannabinoid receptors (CB1) and influencing the GABAergic system. Research indicates that this compound levels increase in the cerebrospinal fluid during sleep deprivation, suggesting a role in sleep regulation .

Anti-Inflammatory Properties

Studies have demonstrated this compound's anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation. It has been shown to inhibit the activity of human monoamine oxidase B and modulate various receptors linked to inflammatory responses .

Neuroprotective Effects

This compound has been implicated in enhancing synaptic plasticity and memory functions through its activation of peroxisome proliferator-activated receptor alpha (PPARα). This mechanism may provide insights into its potential use in neurodegenerative diseases .

Industrial Applications

This compound is widely used in various industrial applications due to its properties as a lubricant and processing aid:

Lubricants and Additives

This compound serves as a lubricant in polymer processing, particularly for low-density polyethylene (LDPE) films and other thermoplastics. Its role as a slip agent helps reduce friction and improve the flow of materials during manufacturing processes .

Coatings and Plastics

In the plastics industry, this compound is utilized as an anti-blocking agent and anti-static agent in films made from polyvinyl chloride (PVC) and polypropylene (PP). This application enhances the performance characteristics of these materials, particularly in packaging .

Analytical Chemistry Interference

Recent studies have highlighted this compound's role as an analytical interference during sample preparation and analysis. It can leach from laboratory equipment into solvents, leading to potential misinterpretations of results in phytochemical and pharmaceutical analyses . This underscores the importance of recognizing this compound's presence when conducting chemical analyses.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
PharmacologicalSleep induction, anti-inflammatory effects, neuroprotectionAgonist for CB1 receptors; increases during sleep deprivation; anti-inflammatory properties
IndustrialLubricant for polymers; anti-blocking agent for plasticsImproves flow properties in manufacturing; enhances performance in packaging
Analytical ChemistryInterference in bioassays due to leaching from labwareIdentified as a common contaminant affecting analytical results

This compound in Sleep Regulation

A study explored this compound's effects on sleep patterns and its mechanism of action through PPARα activation. The results indicated that this compound administration led to significant improvements in sleep duration and quality in animal models, suggesting its potential as a therapeutic agent for sleep disorders .

This compound's Role in Inflammation

Research investigating this compound's anti-inflammatory properties found that it effectively reduced cytokine production in cell cultures exposed to inflammatory stimuli. This positions this compound as a promising candidate for further development into therapeutic agents targeting inflammatory diseases .

Mechanism of Action

Oleamide exerts its effects through various molecular targets and pathways. It is rapidly metabolized by fatty acid amide hydrolase (FAAH), the same enzyme that metabolizes anandamide. Some of this compound’s effects are thought to be due to increased concentrations of anandamide resulting from FAAH inhibition .

This compound interacts with multiple neurotransmitter systems, including the cannabinoid receptor CB1, although its affinity for this receptor is relatively low. It has been shown to enhance PPARα-dependent neurogenesis in the hippocampus and increase the activity of choline acetyltransferase . Additionally, this compound can induce adipogenesis by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anandamide (Arachidonoylethanolamide)

Structural Similarities : Both are FAAs with amide groups.
Functional Differences :

  • Receptor Affinity: Anandamide is a canonical endocannabinoid with high CB1 receptor affinity, while oleamide’s CB1 activation is debated. In vitro studies show this compound’s potency is threefold lower than anandamide at CB1 .
  • Metabolism : Both are degraded by FAAH, but this compound’s hydrolysis in gastric fluids is negligible unless bile salts are present .
  • Physiological Roles : Anandamide primarily modulates appetite and pain, whereas this compound influences sleep and neuroinflammation .

Table 1: Structural and Functional Comparison

Compound Structure Primary Receptor Targets Key Functions
This compound C18:1Δ9-amide CB1, 5-HT, GABAA, NLRP3 Sleep induction, anti-inflammatory
Anandamide C20:4Δ5,8,11,14-ethanolamide CB1, CB2, TRPV1 Pain modulation, appetite regulation
Erucamide C22:1Δ13-amide Non-receptor mediated Polymer lubricant, contaminant

Erucamide and Other Polymer-Derived FAAs

Contamination Risks : this compound, erucamide, and myristamide are common lab contaminants leaching from plastics . For instance, this compound was erroneously reported in human meibum until identified as a plastic-derived artifact .
Toxicity : this compound is classified as Cramer class III (highly toxic), but read-across data from erucamide (low toxicity) suggests this may be overestimated .

Functional Comparison with NLRP3 Inflammasome Activators

This compound shares mechanistic similarities with ATP in activating the NLRP3 inflammasome:

  • Mechanism : Both induce ASC speck formation and caspase-1 cleavage in LPS-primed macrophages .
  • Potency : this compound’s effect is comparable to ATP but operates independently of the P2X7 receptor .

Table 2: NLRP3 Activation Profiles

Compound Activation Pathway Key Signaling Outcomes
This compound Direct NLRP3-ASC interaction IL-1β secretion, M1 macrophage polarization
ATP P2X7 receptor-mediated K+ efflux Inflammatory cytokine release
Nigericin K+ efflux via pore formation Pyroptosis, IL-18 release

Controversies and Challenges in this compound Research

  • Endogenous vs. Exogenous Sources: While endogenous this compound is linked to sleep regulation , its detection in biological samples is often confounded by plastic contamination .
  • Receptor Cross-Talk: this compound’s effects on GABA and dopamine receptors complicate its classification as a pure endocannabinoid .

Biological Activity

Oleamide, a fatty acid primary amide, has garnered significant attention due to its multifaceted biological activities. Discovered in the cerebrospinal fluid of sleep-deprived animals, this compound is recognized for its role as an endogenous sleep-inducing lipid. This article delves into the diverse biological activities of this compound, including its effects on neurotransmission, cardiovascular function, and potential therapeutic applications.

This compound is chemically classified as cis-9,10-octadecenoamide. It is synthesized from oleoylglycine and is primarily degraded by fatty acid amide hydrolase (FAAH). Its biological activity is attributed to its interaction with various receptors, including:

  • CB1 Cannabinoid Receptors : this compound activates these receptors, influencing reward and aversion mechanisms .
  • Serotonin Receptors : It modulates serotonergic neurotransmission through interactions with 5-HT receptors .
  • GABA Receptors : this compound exhibits allosteric modulation of GABA_A receptors, which are critical for inhibitory neurotransmission .

Effects on Sleep and Neurotransmission

This compound's role as a sleep inducer has been well-documented. It accumulates in the cerebrospinal fluid during sleep deprivation and induces physiological sleep in animal models. The compound's ability to inhibit gap junction communication in glial cells has been linked to its sleep-promoting effects .

Table 1: Summary of this compound's Neurotransmitter Interactions

Receptor Type Effect Reference
CB1Activation
5-HT1AModulation
GABA_AAllosteric modulation
Gap JunctionsInhibition of intercellular communication

Cardiovascular Effects

This compound has been shown to exert significant cardiovascular effects, including vasodilation and hypotensive actions. In studies involving rat aortic rings pre-contracted with phenylephrine, this compound induced a concentration-dependent vasodilatory response. The maximal response was observed at a concentration of 105M10^{-5}M, demonstrating its potential as a therapeutic agent for managing blood pressure .

Case Study: Vasodilatory Effects in Rats

In a controlled study, this compound was administered to two groups of rats: one receiving only the vehicle and the other receiving this compound alongside the vehicle. The results indicated a significant decrease in blood pressure in the this compound group, with effects noted approximately 4-5 minutes post-administration. The hypotensive effect was transient but demonstrated a clear dose-response relationship .

Anti-inflammatory and Antioxidant Properties

Recent research highlights this compound's anti-inflammatory properties. This compound has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting its utility in treating inflammatory diseases . Additionally, it exhibits antioxidant activity by inhibiting lipid peroxidation processes.

Table 2: Summary of this compound's Anti-inflammatory Activities

Inflammatory Marker Effect Reference
TNF-αSuppression
IL-6Inhibition
COX-2Downregulation

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Sleep Disorders : As a natural sleep inducer, this compound may be beneficial for treating insomnia and other sleep-related disorders.
  • Cardiovascular Health : Its vasodilatory properties suggest potential use in managing hypertension.
  • Neuroprotection : this compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing and purifying oleamide in laboratory settings?

this compound is synthesized via amidation of oleic acid with ammonia or ammonium salts under controlled conditions. Purification typically involves column chromatography (e.g., silica gel) or recrystallization from solvents like ethanol. Researchers must validate purity using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How is this compound quantified in biological samples or environmental matrices?

Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) using heated electrospray ionization (HESI) in positive ion mode is the gold standard. Selective ion monitoring (SIM) enhances sensitivity for trace-level detection. Calibration curves with internal standards (e.g., deuterated this compound) ensure accuracy .

Q. What experimental models are commonly used to study this compound’s role in sleep regulation?

Rodent models are primary for in vivo studies, with sleep-wake cycles monitored via electroencephalography (EEG). Dosage ranges (10–50 mg/kg, intraperitoneal) and timing relative to circadian rhythms are critical variables. In vitro approaches include receptor-binding assays (e.g., cannabinoid receptors CB1/CB2) to elucidate mechanistic pathways .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s reported neuroprotective vs. neurotoxic effects?

Discrepancies arise from concentration-dependent effects and model specificity. For example, in vitro studies using glutamate-induced excitotoxicity in neuronal cultures show neuroprotection at low concentrations (µM range), while prolonged exposure or higher doses may induce apoptosis. Researchers must standardize dose-response curves and validate findings across multiple models (e.g., transgenic mice, 3D neurospheroids) .

Q. What methodological controls are essential to avoid exogenous this compound contamination in experiments?

this compound leaching from plastic labware (e.g., pipette tips, centrifuge tubes) can confound results. Best practices include using glass containers, pre-rinsing materials with solvents (e.g., methanol), and running procedural blanks. Confirmation via mass spectrometry ensures no background interference .

Q. How can this compound’s interaction with the endocannabinoid system be isolated from other signaling pathways?

Receptor-specific antagonists (e.g., SR141716A for CB1) and knockout animal models are employed to dissect pathways. Competitive binding assays and calcium imaging in transfected cell lines (e.g., HEK293 expressing CB1) further isolate receptor-mediated effects. Cross-talk with serotonin or GABA receptors requires pharmacological inhibition .

Q. What challenges exist in assessing this compound’s long-term toxicological profile in preclinical studies?

Limited toxicokinetic data necessitate repeated-dose studies over weeks/months, with endpoints including liver enzyme levels (ALT/AST) and histopathology. Researchers must account for species-specific metabolism and potential accumulation in lipid-rich tissues. EU regulatory frameworks (e.g., REACH) provide guidelines but lack this compound-specific thresholds, requiring case-by-case risk assessment .

Q. How can metabolomic studies improve understanding of this compound’s bioactive derivatives?

Stable isotope labeling (e.g., ¹³C-oleamide) combined with tandem MS enables tracking of metabolites like ethanolamine and oleic acid. Pathway analysis tools (e.g., MetaboAnalyst) map biotransformation routes, while CRISPR-edited enzymes (e.g., fatty acid amide hydrolase, FAAH) clarify degradation kinetics .

Properties

IUPAC Name

(Z)-octadec-9-enamide
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InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9-
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InChI Key

FATBGEAMYMYZAF-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N
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Molecular Formula

C18H35NO
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DSSTOX Substance ID

DTXSID6027137
Record name (9Z)-Octadec-9-enamide
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Molecular Weight

281.5 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid
Record name 9-Octadecenamide, (9Z)-
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Solubility

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL
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Density

0.94
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Vapor Pressure

0.0000012 [mmHg]
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Color/Form

IVORY-COLORED POWDER

CAS No.

301-02-0
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Melting Point

76 °C, 102 - 104 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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